4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine
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Overview
Description
4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine is a complex organic compound that features a fluorine atom, a benzoxazine ring, and a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine typically involves multiple steps. The initial step often includes the preparation of the benzoxazine ring, followed by the introduction of the fluorine atom and the sulfonyl group. The final step involves coupling the benzoxazine derivative with phenylalanine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protoporphyrinogen oxidase, an enzyme important in the synthesis of chlorophyll .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: A similar compound that also inhibits protoporphyrinogen oxidase.
Sulfentrazone: Another herbicide with a similar mode of action.
Uniqueness
4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, benzoxazine ring, and sulfonyl group make it particularly interesting for various applications in research and industry.
Properties
Molecular Formula |
C18H17FN2O6S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(7-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H17FN2O6S/c1-10-6-15-13(20-17(22)9-27-15)8-16(10)28(25,26)21-14(18(23)24)7-11-2-4-12(19)5-3-11/h2-6,8,14,21H,7,9H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
DADYFZWZCIUFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC(CC3=CC=C(C=C3)F)C(=O)O)NC(=O)CO2 |
Origin of Product |
United States |
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